molecular formula C7H15ClF3NO B6246744 3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride CAS No. 2408959-12-4

3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride

Cat. No.: B6246744
CAS No.: 2408959-12-4
M. Wt: 221.6
InChI Key:
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Description

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is a synthetic organic compound with the molecular formula C7H14F3NO·HCl It is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,3-dimethylbutan-2-one and trifluoromethanol.

    Formation of Intermediate: The ketone undergoes a reaction with trifluoromethanol in the presence of a strong acid catalyst to form an intermediate trifluoromethoxy compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, 3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It may serve as a probe to investigate biochemical pathways and interactions involving amine and trifluoromethoxy groups.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, while the amine group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(trifluoromethyl)butan-2-amine hydrochloride
  • 3,3-Dimethyl-1-(methoxy)butan-2-amine hydrochloride
  • 3,3-Dimethyl-1-(ethoxy)butan-2-amine hydrochloride

Uniqueness

Compared to similar compounds, 3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity, stability, and interaction with biological targets. The trifluoromethoxy group is known for its ability to enhance metabolic stability and bioavailability, making this compound particularly valuable in drug discovery and development.

Properties

CAS No.

2408959-12-4

Molecular Formula

C7H15ClF3NO

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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